2,6-Diamino-4-methylnicotinonitrile
Overview
Description
2,6-Diamino-4-methylnicotinonitrile is a chemical compound with the molecular formula C7H8N4. It is a derivative of pyridine, featuring two amino groups at positions 2 and 6, a methyl group at position 4, and a nitrile group at position 3. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-4-methylnicotinonitrile typically involves the following steps:
Starting Material: The synthesis often begins with 2,6-dichloro-4-methylnicotinonitrile as the starting material.
Substitution Reactions: The chlorine atoms are substituted with amino groups through nucleophilic substitution reactions.
Reaction Conditions: These reactions are usually carried out in the presence of ammonia or an amine source under elevated temperatures and pressures to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of method depends on the scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diamino-4-methylnicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the chlorine or nitrile positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Ammonia (NH3) or amines are used as nucleophiles, and the reactions are typically performed at elevated temperatures.
Major Products Formed:
Oxidation: Formation of this compound derivatives with nitro groups.
Reduction: Formation of 2,6-diamino-4-methylpyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2,6-Diamino-4-methylnicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,6-Diamino-4-methylnicotinonitrile exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial enzymes or cell membranes, disrupting their function. In anticancer research, it may target specific molecular pathways involved in cell proliferation and apoptosis.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial enzymes or cell membrane integrity.
Anticancer Activity: Involves pathways related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
2,6-Dichloro-4-methylnicotinonitrile
2,6-Diamino-4-methylpyridine
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Properties
IUPAC Name |
2,6-diamino-4-methylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-6(9)11-7(10)5(4)3-8/h2H,1H3,(H4,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPBIZFMAJTDLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393367 | |
Record name | 2,6-DIAMINO-4-METHYLNICOTINONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38841-52-0 | |
Record name | 2,6-DIAMINO-4-METHYLNICOTINONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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